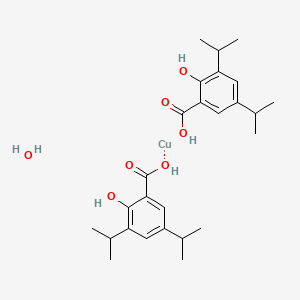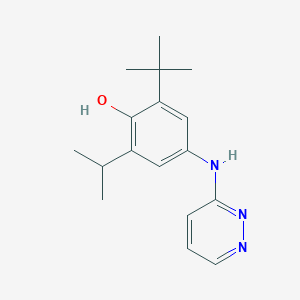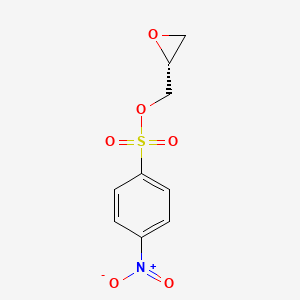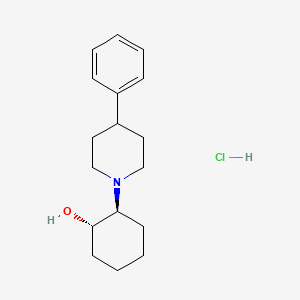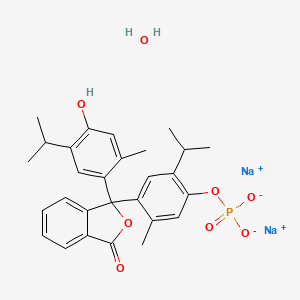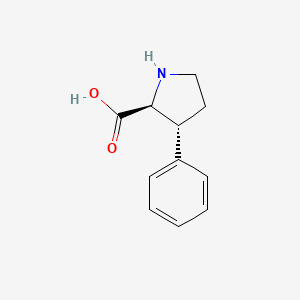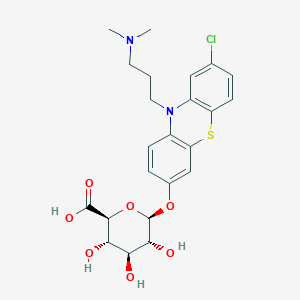
Unii-CV9SY9L2WY
描述
7-Hydroxychlorpromazine Glucuronide: is a chemical compound with the Unique Ingredient Identifier (UNII) CV9SY9L2WY. It is a metabolite of chlorpromazine, a well-known antipsychotic medication. This compound is formed through the glucuronidation of 7-hydroxychlorpromazine, which is a process that makes the compound more water-soluble and easier for the body to excrete .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxychlorpromazine glucuronide typically involves the enzymatic glucuronidation of 7-hydroxychlorpromazine. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the presence of uridine diphosphate glucuronic acid (UDPGA). The reaction conditions usually include a buffered aqueous solution at a physiological pH and temperature .
Industrial Production Methods: Industrial production of 7-hydroxychlorpromazine glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors where the enzymatic reaction can be controlled and optimized for maximum yield. The product is then purified using techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions: 7-Hydroxychlorpromazine glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can break the glucuronide bond, releasing the parent compound, 7-hydroxychlorpromazine. Conjugation reactions can further modify the compound, making it more water-soluble .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the glucuronide bond.
Conjugation: Enzymatic conditions involving UGT and UDPGA are common for glucuronidation.
Major Products:
Hydrolysis: 7-Hydroxychlorpromazine
Conjugation: Various glucuronide conjugates.
科学研究应用
Chemistry: 7-Hydroxychlorpromazine glucuronide is used as a reference standard in analytical chemistry to study the metabolism of chlorpromazine. It helps in understanding the pharmacokinetics and pharmacodynamics of the parent drug .
Biology: In biological research, this compound is used to study the role of glucuronidation in drug metabolism. It helps in understanding how the body processes and eliminates drugs .
Medicine: In medical research, 7-hydroxychlorpromazine glucuronide is studied for its potential effects and interactions with other medications. It is also used to monitor the levels of chlorpromazine metabolites in patients undergoing treatment .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. It helps in the assessment of drug safety and efficacy .
作用机制
The mechanism of action of 7-hydroxychlorpromazine glucuronide involves its role as a metabolite of chlorpromazine. Chlorpromazine exerts its effects by blocking dopamine receptors in the brain, which helps in reducing psychotic symptoms. The glucuronidation of 7-hydroxychlorpromazine makes it more water-soluble, facilitating its excretion from the body. This process helps in maintaining the balance of active drug and its metabolites in the system .
相似化合物的比较
7-Hydroxychlorpromazine: The parent compound that undergoes glucuronidation.
Chlorpromazine: The original antipsychotic drug from which 7-hydroxychlorpromazine is derived.
Other Glucuronides: Similar glucuronide conjugates of other drugs that undergo similar metabolic pathways.
Uniqueness: 7-Hydroxychlorpromazine glucuronide is unique due to its specific role as a metabolite of chlorpromazine. Its formation and excretion are crucial for understanding the metabolism and pharmacokinetics of chlorpromazine. This compound also serves as an important reference standard in various scientific and medical research applications .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O7S/c1-25(2)8-3-9-26-14-6-5-13(11-17(14)34-16-7-4-12(24)10-15(16)26)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h4-7,10-11,18-21,23,27-29H,3,8-9H2,1-2H3,(H,30,31)/t18-,19-,20+,21-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFAHTNGYCRUOM-KHYDEXNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)SC4=C1C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)SC4=C1C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001123407 | |
| Record name | 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-3-yl β-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15643-03-5 | |
| Record name | 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-3-yl β-D-glucopyranosiduronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15643-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxychlorpromazine glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015643035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-3-yl β-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXYCHLORPROMAZINE GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV9SY9L2WY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


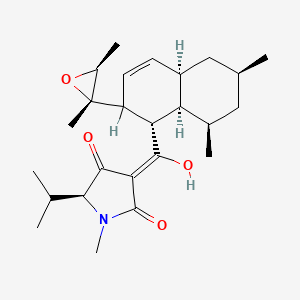
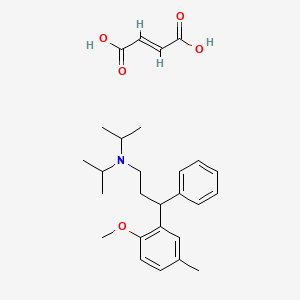

![N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline](/img/structure/B1142463.png)
